molecular formula C11H19N3O2 B3869429 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol

4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol

Cat. No. B3869429
M. Wt: 225.29 g/mol
InChI Key: XPMSEACZGFHVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol, also known as TMI, is a chemical compound with potential applications in scientific research. TMI is a stable and highly soluble compound that has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to bind to the active site of protein tyrosine phosphatase 1B, thereby inhibiting its activity. This inhibition leads to an increase in insulin signaling and glucose uptake in cells. This compound has also been shown to inhibit the activity of certain kinases involved in cancer cell growth and to modulate the activity of certain transcription factors involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of protein tyrosine phosphatase 1B and certain kinases involved in cancer cell growth. This compound has also been shown to modulate the activity of certain transcription factors involved in inflammation. In vivo studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol has a number of advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound is also highly specific in its inhibition of certain enzymes and signaling pathways, making it a useful tool for studying these processes. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are a number of future directions for 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol research. One area of interest is the development of this compound analogs with improved specificity and potency. Another area of interest is the investigation of this compound's potential as a therapeutic agent for diabetes, cancer, and inflammation. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been shown to inhibit the activity of certain enzymes and signaling pathways. This compound has a number of advantages for lab experiments, including its stability, solubility, and specificity. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatase 1B, which is involved in insulin signaling. This compound has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties.

properties

IUPAC Name

1,3-dihydroxy-4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-10(2)11(3,4)14(16)9(13(10)15)8-6-5-7-12-8/h5-7,9,12,15-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMSEACZGFHVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(N1O)C2=CC=CN2)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol
Reactant of Route 2
4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol
Reactant of Route 3
4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol
Reactant of Route 4
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4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol
Reactant of Route 5
4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol
Reactant of Route 6
4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol

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